

A Comprehensive Technical Guide to the Solubility of Phenyl Propionate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Phenyl propionate	
Cat. No.:	B036179	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of **phenyl propionate**, a key fragrance and flavoring agent, in a diverse range of organic solvents. Understanding its solubility is critical for professionals in research, science, and drug development for applications ranging from formulation and synthesis to purification and quality control.

Core Quantitative Data

The solubility of **phenyl propionate** in various organic solvents at 25°C has been compiled and is presented below. This data is essential for selecting appropriate solvent systems for various applications. **Phenyl propionate** is generally characterized by its good solubility in many organic solvents, a stark contrast to its low solubility in water.[1]

Solvent Category	Solvent Name	Solubility (g/L) at 25°C[2]
Alcohols	Methanol	1228.57
Ethanol	966.17	_
Isopropanol	731.26	-
n-Propanol	703.36	-
n-Butanol	682.21	-
Isobutanol	585.26	-
sec-Butanol	733.53	-
tert-Butanol	899.61	-
n-Pentanol	597.82	-
Isopentanol	612.9	-
n-Hexanol	565.26	-
n-Heptanol	328.16	-
n-Octanol	559.86	-
Ethylene Glycol	234.37	-
Propylene Glycol	246.19	-
2-Methoxyethanol	1146.16	-
2-Ethoxyethanol	789.83	-
2-Propoxyethanol	787.71	-
2-Butoxyethanol	531.57	-
Ketones	Acetone	1887.08
2-Butanone (MEK)	1392.01	
Cyclohexanone	1560.23	-
MIBK	537.92	-

Esters	Methyl Acetate	<u> </u>
Ethyl Acetate	1183.66	
n-Propyl Acetate	922.46	_
Isopropyl Acetate	591.48	_
n-Butyl Acetate	1064.5	_
Isobutyl Acetate	472.72	_
n-Pentyl Acetate	612.61	_
Ethyl Formate	1052.03	_
Ethers	1,4-Dioxane	1504.59
THF (Tetrahydrofuran)	1345.54	
MTBE (Methyl tert-butyl ether)	828.29	_
Aromatic Hydrocarbons	Toluene	523.57
o-Xylene	398.11	
Ethylbenzene	476.28	_
Halogenated Hydrocarbons	Dichloromethane	3784.63
Chloroform	3458.97	
1,2-Dichloroethane	2014.51	_
Carbon Tetrachloride	340.73	_
Nitriles	Acetonitrile	1611.91
Amides	DMF (Dimethylformamide)	2637.1
NMP (N-Methyl-2-pyrrolidone)	1718.58	
DMAc (Dimethylacetamide)	2074.47	
Sulfoxides	DMSO (Dimethyl sulfoxide)	2255.42
Alkanes	n-Hexane	159.11

Cyclohexane	170.33	
n-Heptane	99.29	
Acids	Acetic Acid	1336.99
Propionic Acid	884.19	
Miscellaneous	Transcutol	2342.28

Experimental Protocols for Solubility Determination

The following section outlines a general yet detailed methodology for determining the solubility of **phenyl propionate** in an organic solvent. This protocol is a synthesis of established laboratory practices.

Objective: To quantitatively determine the solubility of **phenyl propionate** in a specific organic solvent at a controlled temperature.

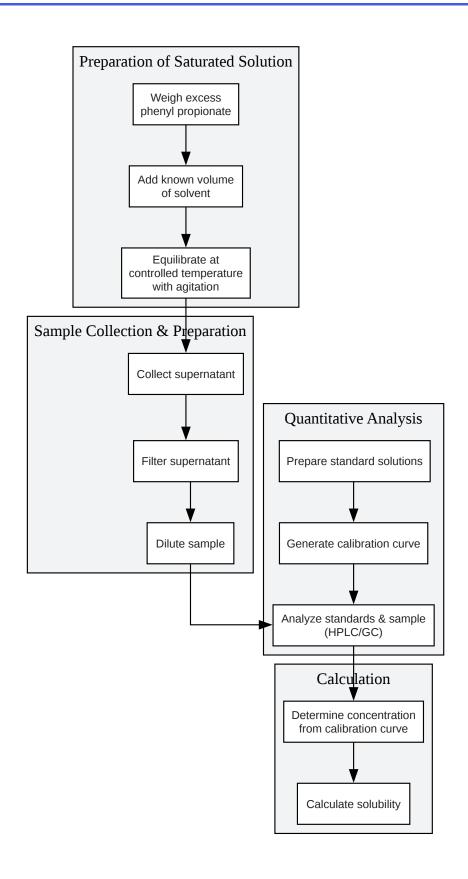
Materials:

- **Phenyl propionate** (high purity)
- Selected organic solvent (analytical grade)
- Analytical balance (± 0.0001 g)
- Volumetric flasks
- Pipettes
- · Thermostatically controlled water bath or incubator
- Vortex mixer
- · Magnetic stirrer and stir bars
- Syringe filters (chemically compatible with the solvent)

- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
- Glass vials with screw caps

Procedure:

- Preparation of Saturated Solution:
 - Accurately weigh an excess amount of phenyl propionate and transfer it to a glass vial.
 - Add a known volume of the selected organic solvent to the vial.
 - Seal the vial tightly to prevent solvent evaporation.
 - Place the vial in a thermostatically controlled environment (e.g., a water bath) set to the desired temperature (e.g., 25°C).
 - Agitate the mixture using a magnetic stirrer or vortex mixer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required to reach equilibrium should be determined empirically.
- Sample Collection and Preparation:
 - Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
 - Filter the collected supernatant through a chemically compatible syringe filter to remove any suspended microparticles.
 - Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).
- Quantitative Analysis:
 - Prepare a series of standard solutions of **phenyl propionate** in the chosen solvent with known concentrations.



- Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.
- Analyze the diluted sample solution under the same analytical conditions.
- Determine the concentration of **phenyl propionate** in the diluted sample by interpolating from the calibration curve.
- · Calculation of Solubility:
 - Calculate the original concentration of **phenyl propionate** in the saturated solution by accounting for the dilution factor.
 - Express the solubility in the desired units, typically grams per liter (g/L) or milligrams per milliliter (mg/mL).

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of **phenyl propionate** can be visualized as follows:

Click to download full resolution via product page

Caption: Workflow for determining phenyl propionate solubility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. CAS 637-27-4: Phenyl propionate | CymitQuimica [cymitquimica.com]
- 2. scent.vn [scent.vn]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Solubility of Phenyl Propionate in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b036179#phenyl-propionate-solubility-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com